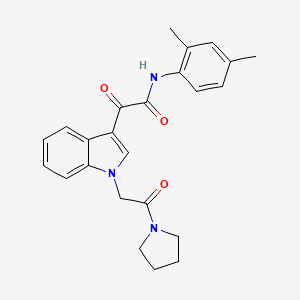

N-(2,4-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

This compound features an indole core substituted at the 3-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and an acetamide moiety linked to a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-16-9-10-20(17(2)13-16)25-24(30)23(29)19-14-27(21-8-4-3-7-18(19)21)15-22(28)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSVUTWNGXASPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the acylation of a pyrrolidine derivative with an indole-based moiety. The synthesis typically involves the following steps:

- Formation of the Pyrrolidine Derivative : A pyrrolidine ring is synthesized via cyclization reactions.

- Acylation Reaction : The pyrrolidine derivative is acylated using an appropriate acyl chloride to introduce the indole moiety.

- Purification : The final product is purified using crystallization techniques.

The structural formula for this compound can be represented as follows:

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on neurological disorders.

Anticancer Activity

Several studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| Jurkat (T-cell leukemia) | 15.0 | Inhibition of Bcl-2 protein expression |

| HeLa (cervical carcinoma) | 10.0 | Cell cycle arrest at G1 phase |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key proteins involved in apoptosis pathways such as Bcl-2 and caspases.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may reduce oxidative stress in neuronal cells, thus providing a protective effect against neurodegenerative diseases.

| Model System | Effect Observed |

|---|---|

| SH-SY5Y Cells | Decreased reactive oxygen species (ROS) levels |

| Mouse Model (Parkinson's) | Improved motor function and reduced neuroinflammation |

Case Studies

-

Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the anticancer properties of the compound against multiple cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

"The compound demonstrated a remarkable ability to induce cell death in cancer cells while sparing normal cells."

-

Neuroprotective Study : In another investigation published in the Journal of Neurochemistry, the neuroprotective effects were assessed using SH-SY5Y neuroblastoma cells treated with neurotoxins. The results showed that treatment with the compound significantly reduced cell death and improved cellular viability.

"Our findings suggest that this compound could serve as a potential therapeutic agent for neurodegenerative disorders."

Comparison with Similar Compounds

Heterocyclic Substitutions: Pyrrolidine vs. Piperidine

- N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (): Replaces pyrrolidine with a piperidine ring, increasing ring size and flexibility. Sulfanyl linker may reduce metabolic stability compared to the acetamide group in the target compound .

N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide ():

Indole Core Modifications

- 2-(1-Cyclopent-2-enyl-1H-indol-3-yl)-N-(2-(1H-indol-3-yl)ethyl)-2-oxoacetamide (): Features a cyclopentenyl-substituted indole and a second indolyl-ethyl group.

Aromatic Substituent Variations

Thiazolidinone and Chromone Derivatives

- N-(2-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]indolin-1-yl}acetamide (): Incorporates a thioxothiazolidinone ring, enabling tautomerism and π-stacking interactions. The 2-chlorophenyl group may enhance binding via hydrophobic interactions .

Comparative Analysis Table

Key Research Findings

- Pyrrolidine vs. Piperidine : Smaller pyrrolidine rings (as in the target compound) may improve binding to compact active sites, while piperidine derivatives () offer flexibility for allosteric modulation .

- Sulfur-Containing Groups : Sulfanyl and sulfonyl moieties () increase logP but may reduce metabolic half-life due to oxidation .

- Aromatic Substituents : Fluorine and trifluoromethyl groups () enhance target affinity and stability but risk off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.